6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4ClFN2O2. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The presence of chlorine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of 5-bromo-pyridin-2-amine with sodium acetate in ethanol and water under reflux conditions. The reaction mixture is then treated with 2-chloro-1,1-dimethoxyethane in the presence of concentrated hydrochloric acid . The resulting product is purified through extraction and trituration processes.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium acetate: Used in the initial synthesis.
Concentrated hydrochloric acid: Facilitates the reaction with 2-chloro-1,1-dimethoxyethane.
Ethyl acetate: Used for extraction and purification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases such as tuberculosis.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific characteristics.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination enhances its reactivity and makes it a valuable compound for various chemical and biological applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields further highlight its uniqueness .
Properties
IUPAC Name |
6-chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAQYYDWXONYGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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